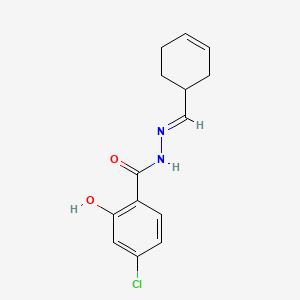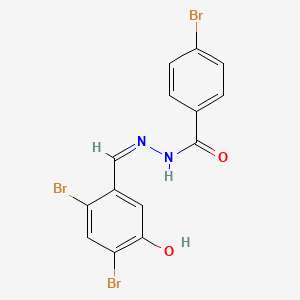![molecular formula C15H16N4O3S B3856382 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B3856382.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide
描述
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, also known as DASB, is a chemical compound that is widely used in scientific research. DASB is a selective serotonin transporter (SERT) ligand, which means it binds to the SERT protein in the brain and can be used to study the serotonin neurotransmitter system.
作用机制
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is a selective SERT ligand, which means it binds specifically to the SERT protein in the brain. When labeled with a radioactive isotope, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be used to study the density and distribution of SERT in the brain. This can provide valuable information about the serotonin neurotransmitter system and its role in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide has no known direct biochemical or physiological effects on the body. It is a research tool that is used to study the serotonin neurotransmitter system in the brain.
实验室实验的优点和局限性
One of the main advantages of using N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide in lab experiments is its selectivity for the SERT protein. This allows researchers to specifically target and study the serotonin neurotransmitter system in the brain. Additionally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be labeled with a radioactive isotope and used in PET scans to visualize the SERT protein in the brain.
One limitation of using N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide in lab experiments is its relatively short half-life. This means that it must be synthesized and used quickly, which can be challenging. Additionally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is not effective in studying other neurotransmitter systems in the brain, as it is selective for the SERT protein.
未来方向
There are several future directions for research involving N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide. One area of interest is the role of the serotonin neurotransmitter system in various psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be used to study changes in SERT density and distribution in these disorders, which may provide valuable insights into their underlying mechanisms.
Another area of interest is the development of new SERT ligands that are more selective and have longer half-lives than N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide. This could improve the accuracy and reliability of PET scans using SERT ligands, which could have important clinical implications for the diagnosis and treatment of various disorders.
Conclusion:
In conclusion, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, or N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide, is a chemical compound that is widely used in scientific research to study the serotonin neurotransmitter system in the brain. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is a selective SERT ligand that can be labeled with a radioactive isotope and used in PET scans to visualize the SERT protein in the brain. While N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide has several advantages as a research tool, it also has limitations, such as its short half-life. Future research involving N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide could provide valuable insights into the role of the serotonin neurotransmitter system in various physiological and pathological processes.
科学研究应用
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide is primarily used as a research tool to study the serotonin neurotransmitter system in the brain. Specifically, it is used to study the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-4-methylbenzamide can be labeled with a radioactive isotope, such as carbon-11 or fluorine-18, and used in positron emission tomography (PET) scans to visualize the SERT protein in the brain.
属性
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-2-4-11(5-3-10)14(20)18-12-6-8-13(9-7-12)23(21,22)19-15(16)17/h2-9H,1H3,(H,18,20)(H4,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKOBDMZUFMMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)
![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

![N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine](/img/structure/B3856340.png)
![methyl (2S,4R)-4-{[3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3856342.png)
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)pyrrolidine](/img/structure/B3856351.png)
![1-[(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)amino]-2-propanol](/img/structure/B3856357.png)
![1-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856363.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3856376.png)
![N'-[4-(diethylamino)benzylidene]methanesulfonohydrazide](/img/structure/B3856381.png)
![N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B3856387.png)

![5-[(2-bromoethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3856406.png)
